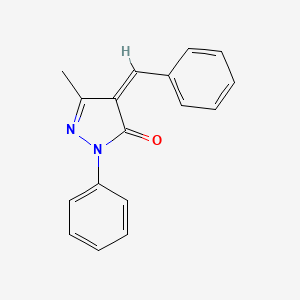![molecular formula C20H13Br2N3O3 B15020446 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15020446.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, pyridine, and benzoxazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including bromination, methoxylation, and imine formation. The process begins with the bromination of a suitable phenol derivative, followed by the introduction of a methoxy group through a methylation reaction. The final step involves the formation of the imine linkage by reacting the brominated and methoxylated phenol with a pyridinyl-benzoxazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The imine group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
類似化合物との比較
Similar Compounds
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Unique due to its combination of bromine, methoxy, pyridine, and benzoxazole groups.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzothiazol-5-yl]imino}methyl]phenol: Similar structure but with a benzothiazole group instead of benzoxazole.
3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzimidazol-5-yl]imino}methyl]phenol: Contains a benzimidazole group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H13Br2N3O3 |
|---|---|
分子量 |
503.1 g/mol |
IUPAC名 |
3,4-dibromo-6-methoxy-2-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13Br2N3O3/c1-27-17-9-14(21)18(22)13(19(17)26)10-24-12-2-3-16-15(8-12)25-20(28-16)11-4-6-23-7-5-11/h2-10,26H,1H3 |
InChIキー |
BVRWFTJKNVSWHH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15020398.png)

![(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15020406.png)
![N'-[(E)-anthracen-9-ylmethylidene]octanehydrazide](/img/structure/B15020407.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
![N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15020413.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15020416.png)
![N-{2-[(2E)-2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}-4-nitrobenzenesulfonamide](/img/structure/B15020427.png)
![Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate](/img/structure/B15020435.png)
![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020450.png)
